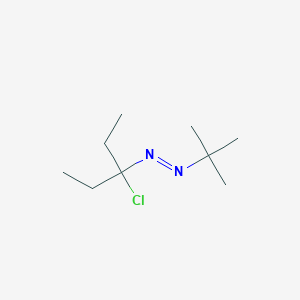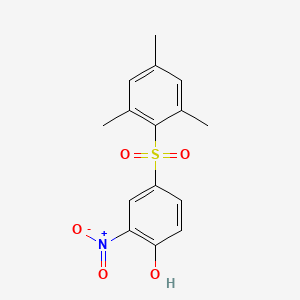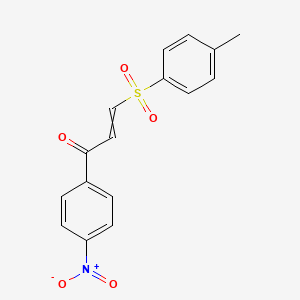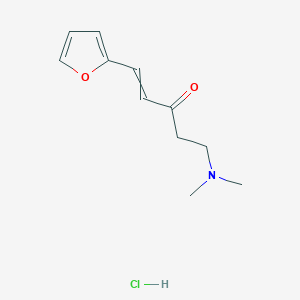![molecular formula C7H7Br2NO B14615768 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide CAS No. 57379-55-2](/img/structure/B14615768.png)
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that features a bromine atom and a fused oxazole-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide typically involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene. This reaction is mediated by cesium carbonate (Cs₂CO₃) and proceeds in a single step to yield the desired oxazole compound . The reaction conditions are generally mild, and the process is efficient, providing good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on a larger scale.
化学反应分析
Types of Reactions
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, cesium carbonate for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions may produce oxazole derivatives with altered oxidation states.
科学研究应用
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide involves its interaction with molecular targets through its bromine and oxazole-pyridine moieties. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Bromo-methyl-N-isopropyl-7,8-dimethoxy-1,2-dihydro-1,3-oxazolo[3,2-a]quinoline-4-carboxamide: Shares a similar oxazole-pyridine structure but with additional functional groups.
Oxazolo[3,2-a]quinolinium Systems: These compounds have similar structural frameworks and are known for their biological activities.
Uniqueness
2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide is unique due to its specific bromine substitution and the fused oxazole-pyridine ring system
属性
CAS 编号 |
57379-55-2 |
|---|---|
分子式 |
C7H7Br2NO |
分子量 |
280.94 g/mol |
IUPAC 名称 |
2-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C7H7BrNO.BrH/c8-6-5-9-4-2-1-3-7(9)10-6;/h1-4,6H,5H2;1H/q+1;/p-1 |
InChI 键 |
CXUJMMJFDUQSCN-UHFFFAOYSA-M |
规范 SMILES |
C1C(OC2=CC=CC=[N+]21)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)




![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)

